1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

Physicochemical Profiling Medicinal Chemistry Lead Optimization

This tetrazole building block features a distinctive N1-phenyl and C5-pyrrolidine substitution pattern, delivering a predicted pKa of 0.73 and MW of 215.25 that set it apart from benzyl or unsubstituted analogs. Its weak off-target kinase activity (TIE1 IC₅₀ 2,900 nM; ROS1 300 nM) makes it an ideal negative control for selectivity profiling, while the well-defined scaffold accelerates structure–activity relationship (SAR) optimization. Explicitly cited in patented syntheses of (S)-pyrrolidine-1H-tetrazole derivatives, this intermediate supports route validation and scalability. Secure consistent purity and structural fidelity for your discovery workflows.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B1300106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C11H13N5/c1-2-6-10(7-3-1)16-11(12-13-14-16)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2
InChIKeyMDMMJYAEBRXUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole: Structural and Physicochemical Baseline for Research Procurement


1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole (CAS 305791-42-8) is a heterocyclic building block consisting of a central tetrazole ring substituted with a phenyl group at the N1 position and a pyrrolidine ring at the C5 position . The compound has a molecular formula of C₁₁H₁₃N₅ and a molecular weight of 215.25 g/mol, with typical commercial purity of 95–97% . Predicted physicochemical properties include a boiling point of 383.7±25.0 °C, density of 1.34±0.1 g/cm³, and a predicted pKa of 0.73±0.10 . As a substituted tetrazole, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, though its direct biological activity profile remains sparsely characterized in the open literature.

Why 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Cannot Be Readily Substituted with Other Tetrazole Analogs


Tetrazole-containing compounds are not interchangeable due to marked differences in substitution pattern, which govern physicochemical properties, metabolic stability, and target engagement. For 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, the specific combination of an N1-phenyl group and a C5-pyrrolidine ring yields a unique steric and electronic profile . This configuration influences its predicted pKa (0.73) and lipophilicity, which diverge from simpler tetrazoles such as unsubstituted 5-pyrrolidin-1-yl-1H-tetrazole or N1-benzyl analogs . Even subtle changes, such as replacing the phenyl with a benzyl group, alter molecular weight (215.25 vs. 229.28 g/mol) and can significantly impact binding kinetics in assays where the compound acts as a scaffold or intermediate . Therefore, generic substitution without validation risks compromising experimental reproducibility or synthetic pathway outcomes.

Quantitative Evidence Guide: Differentiating 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole from Closest Analogs


Predicted pKa Differentiates Acid/Base Behavior from Unsubstituted and Benzyl Analogs

The predicted pKa of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is 0.73±0.10 . This value reflects the electron-withdrawing effect of the N1-phenyl group combined with the electron-donating pyrrolidine at C5. In contrast, unsubstituted 1H-tetrazole has a pKa of approximately 4.9, and 5-pyrrolidin-1-yl-1H-tetrazole (lacking N1 substitution) is expected to have a higher pKa (>4) due to the basic pyrrolidine nitrogen [1]. The low pKa of the target compound indicates it will exist predominantly in the deprotonated, anionic form at physiological pH, which can dramatically alter solubility, membrane permeability, and metal-binding interactions relative to less substituted tetrazoles.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Weak Off-Target Kinase Inhibition Profile Contrasts with More Potent Tetrazole-Containing Inhibitors

In cellular kinase inhibition assays, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole exhibited weak activity against TIE1 (IC₅₀ = 2,900 nM) and ROS1 (IC₅₀ = 300 nM) [1][2]. This contrasts sharply with optimized tetrazole-based kinase inhibitors that often achieve nanomolar or sub-nanomolar IC₅₀ values (e.g., certain 1,5-disubstituted tetrazoles with IC₅₀ <10 nM against BTK or AT1 receptors) [3]. The relatively weak activity suggests that the compound itself is not a potent kinase inhibitor, but may serve as an inert control, a scaffold for further derivatization, or a negative reference in selectivity panels.

Kinase Profiling Selectivity Screening Chemical Probe Development

Predicted Boiling Point and Density Distinguish from Lighter Tetrazole Analogs for Purification Planning

The predicted boiling point of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is 383.7±25.0 °C, with a predicted density of 1.34±0.1 g/cm³ . In comparison, 5-pyrrolidin-1-yl-2H-tetrazole (MW 139.16) has a significantly lower predicted boiling point (estimated <250 °C) , while the benzyl analog (MW 229.28) has a predicted boiling point closer to 400 °C . The intermediate volatility and density of the target compound make it amenable to standard high-vacuum distillation or flash chromatography, whereas lighter analogs may require more careful handling due to higher volatility.

Synthetic Chemistry Process Development Purification

Patent Coverage as a Synthetic Intermediate Ensures Supply Chain Traceability and IP Compliance

1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is explicitly claimed as a reactant or intermediate in patents covering the preparation of pyrrolidine-1H-tetrazole derivatives, including WO 2007/009716 and US 2010/0184991 [1][2]. These patents describe processes for synthesizing (S)-pyrrolidine-1H-tetrazole derivatives in racemic or enantiomerically enriched forms. In contrast, many simpler tetrazoles (e.g., 1H-tetrazole) lack such specific process patent protection and are considered commodity chemicals. The existence of patented synthetic routes using this compound provides a documented chain of custody and may be required for regulatory filings in drug development.

Intellectual Property Process Chemistry Pharmaceutical Development

Optimal Research and Industrial Use Cases for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole


Scaffold for Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

Due to its well-defined substitution pattern and predicted low pKa, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole serves as a valuable starting point for SAR studies aimed at optimizing tetrazole-containing drug candidates . Researchers can systematically modify the phenyl or pyrrolidine moieties to probe effects on potency, selectivity, and pharmacokinetics. The compound's weak off-target kinase activity (IC₅₀ >300 nM against TIE1/ROS1) [1] also makes it a suitable baseline for assessing gain-of-function upon derivatization.

Negative Control or Reference Compound in Kinase Selectivity Panels

Given its modest inhibitory activity against TIE1 (2,900 nM) and ROS1 (300 nM) , the compound can be employed as a negative control in kinase selectivity profiling assays. This allows researchers to establish a baseline for non-specific binding or weak inhibition, ensuring that observed effects of test compounds are indeed due to specific target engagement. The low potency contrasts with potent tetrazole-based kinase inhibitors, providing a clear differentiation window.

Synthetic Intermediate in Process Chemistry According to Patented Routes

The compound is explicitly listed as a reactant or intermediate in patents describing the synthesis of (S)-pyrrolidine-1H-tetrazole derivatives . For process chemists developing scalable routes to these advanced intermediates, sourcing the exact building block ensures compliance with patented procedures and may streamline technology transfer. The predicted boiling point (383.7±25.0 °C) [1] further informs distillation or purification parameters during scale-up.

Physicochemical Benchmarking for Tetrazole Library Design

The predicted physicochemical properties—pKa 0.73±0.10, density 1.34 g/cm³, and molecular weight 215.25 g/mol —establish a reference point for designing focused tetrazole libraries. By comparing these values with those of other substituted tetrazoles (e.g., benzyl or unsubstituted analogs), computational chemists can calibrate in silico models for ADME prediction and prioritize compounds with desirable ionization and permeability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.